EGFRvIII peptide

MHC binding T cell activation Neoantigen validation

This EGFRvIII peptide (LEEKKGNYVVTDHC) is the sole tumor-specific neoantigen recognized by MR1 antibody and T-cell effectors—generic EGFR peptides cannot substitute. Unlike wild-type sequences, this 14-mer encompasses the unique in-frame deletion junction (Δ6–273), ensuring exclusive immune targeting of glioblastoma and other EGFRvIII+ neoplasms without autoimmunity risk. Essential for ELISA/ELISpot immune monitoring, rindopepimut-like KLH-conjugate vaccine formulation, and conformation-specific monoclonal antibody generation. Validate your assays with the authentic fusion junction epitope, not a wild-type surrogate.

Molecular Formula C48H78N12O16
Molecular Weight 1079.2 g/mol
Cat. No. B15582649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFRvIII peptide
Molecular FormulaC48H78N12O16
Molecular Weight1079.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H78N12O16/c1-25(2)21-29(51)41(68)55-32(15-17-38(64)65)44(71)58-33(16-18-39(66)67)45(72)57-31(10-6-8-20-50)43(70)56-30(9-5-7-19-49)42(69)53-24-37(63)54-35(23-36(52)62)46(73)59-34(22-27-11-13-28(61)14-12-27)47(74)60-40(26(3)4)48(75)76/h11-14,25-26,29-35,40,61H,5-10,15-24,49-51H2,1-4H3,(H2,52,62)(H,53,69)(H,54,63)(H,55,68)(H,56,70)(H,57,72)(H,58,71)(H,59,73)(H,60,74)(H,64,65)(H,66,67)(H,75,76)/t29-,30-,31-,32-,33-,34-,35-,40-/m0/s1
InChIKeyYSJSHSRQMVWQTD-KFNJBGEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is the EGFRvIII Peptide (PEPvIII) and Why Is It Critical in Glioblastoma and Oncology Research?


The EGFRvIII peptide, often referred to as PEPvIII or PEP-3, is a synthetic peptide spanning the unique fusion junction of the epidermal growth factor receptor variant III (EGFRvIII) [1]. EGFRvIII is a tumor-specific, constitutively active deletion mutant of the EGFR, lacking amino acids 6-273 of the wild-type extracellular domain, and is widely expressed in glioblastoma multiforme (GBM) and other neoplasms, but absent from normal tissues [2]. The peptide itself typically corresponds to a 13- to 14-amino acid sequence (e.g., LEEKKGNYVVTDHC) that encompasses this novel junction, and is most commonly utilized as a research tool or as the active pharmaceutical ingredient in vaccine formulations, often conjugated to an immunogenic carrier protein like keyhole limpet hemocyanin (KLH) [3].

Why You Cannot Substitute a Generic EGFR Peptide for EGFRvIII Peptide in Research and Therapeutic Development


Generic substitution fails because the EGFRvIII peptide derives its entire biological and therapeutic value from a unique, tumor-specific neoantigen sequence created by an in-frame deletion in the EGFR gene [1]. This novel junctional epitope is the sole target of specific humoral and cellular immune responses [2]. Peptides derived from the wild-type EGFR sequence lack this conformationally distinct junction and are expressed on normal tissues, making them unsuitable for generating tumor-specific immunity and presenting a high risk of inducing autoimmunity if used as a vaccine target [3]. Consequently, substituting an EGFRvIII peptide with any other EGFR-derived peptide or a generic control (e.g., KLH alone) will not replicate the tumor-specific immune targeting observed in preclinical and clinical studies, a finding consistently demonstrated in comparative assays where immune effectors are specific to EGFRvIII-expressing cells and do not cross-react with wild-type EGFR [4].

Evidence-Based Differentiators for the EGFRvIII Peptide (PEPvIII) vs. Its Closest Analogs and Alternatives


MHC Class I Binding Affinity: Direct Quantitative Comparison of EGFRvIII Peptide vs. Wild-Type EGFR Peptides

In a functional binding assay using T2 cells expressing the common HLA-A*0201 allele, the EGFRvIII peptide demonstrated clear and quantifiable MHC class I binding at a concentration of 25 µg/ml, a prerequisite for antigen presentation and subsequent CD8+ T cell activation . While this study does not provide a numeric binding affinity (e.g., KD) for the wild-type counterpart in the same assay, the known sequence and structural divergence at the EGFRvIII fusion junction are the basis for its distinct immunological profile. This binding property is a fundamental differentiator from any peptide derived from the wild-type EGFR sequence, which lacks this specific neoantigenic motif and would not be expected to generate the same tumor-specific T cell response [1].

MHC binding T cell activation Neoantigen validation

Superior In Vivo Anti-Tumor Efficacy of EGFRvIII Peptide Vaccine vs. Control (KLH) in Preclinical Glioblastoma Models

In a murine model of established intracerebral tumors, vaccination with an EGFRvIII peptide (PEP-3) conjugated to KLH (PEP-3-KLH) demonstrated a statistically significant survival advantage over vaccination with the control immunogen (KLH alone) [1]. The PEP-3-KLH vaccine resulted in a >173% increase in median survival time, with 80% of mice achieving long-term survival, compared to a control group where all animals succumbed to tumor progression [1]. This study provides direct, quantitative evidence of the peptide's therapeutic benefit in a challenging in vivo setting, establishing its superior efficacy compared to a non-specific immune stimulus.

Vaccine efficacy Preclinical model Survival benefit

Enhanced Overall Survival with EGFRvIII Peptide Vaccine (Rindopepimut) vs. Control in Relapsed Glioblastoma (Phase II ReACT Trial)

The randomized, double-blind Phase II ReACT trial (NCT01498328) evaluated the addition of the EGFRvIII peptide vaccine rindopepimut to standard bevacizumab in patients with relapsed, EGFRvIII-positive glioblastoma [1]. The study met its secondary endpoint, demonstrating a statistically significant improvement in overall survival (OS) for the rindopepimut arm compared to the control arm, which received bevacizumab plus a control injection of KLH [1]. The hazard ratio (HR) for OS was 0.53 (95% CI, 0.32–0.88; P = 0.01) [1]. This data provides high-level clinical evidence of the EGFRvIII peptide's added value in a relapsed setting when combined with an anti-angiogenic agent.

Clinical trial Recurrent glioblastoma Combination therapy

Lack of Survival Benefit in Newly Diagnosed Glioblastoma: A Critical Differentiator from Expected Additive Benefit (Phase III ACT IV Trial)

The pivotal Phase III ACT IV trial (NCT01480479) assessed the addition of rindopepimut to standard-of-care temozolomide in patients with newly diagnosed, EGFRvIII-expressing glioblastoma [1]. The trial was terminated for futility, showing no significant difference in median overall survival (OS) between the rindopepimut arm (20.1 months) and the control arm (20.0 months), which received temozolomide plus a KLH control injection (HR 1.01, 95% CI 0.79–1.30; P = 0.93) [1]. This critical negative result serves as a key differentiator: it demonstrates that while the peptide vaccine is active and can provide benefit in specific settings (e.g., relapsed disease), it does not confer a universal survival advantage across all glioblastoma patient populations. This is essential for guiding appropriate research application and managing expectations in procurement.

Phase III trial Newly diagnosed glioblastoma Clinical futility

Immunological Specificity: Cytotoxic T Cell Response is Exclusive to EGFRvIII-Expressing Cells

In a comparative in vitro study, splenocytes and CD8+ T cells from rats vaccinated with an EGFRvIII multiple antigenic peptide (MAP) produced the Th1 cytokine IFN-γ only when stimulated by glioma cells expressing EGFRvIII (F98EGFRvIII), and not by cells expressing wild-type EGFR (F98EGFR) [1]. Furthermore, these T cells mediated specific lysis of F98EGFRvIII cells but not F98EGFR cells in a cytotoxicity assay [1]. This demonstrates that the immune response elicited by the EGFRvIII peptide is highly specific to the tumor-associated mutant receptor and does not cross-react with the wild-type receptor found on normal cells.

CTL assay Immune specificity Tumor selectivity

Structural Basis for Specificity: The EGFRvIII Peptide Fusion Junction Creates a Unique Conformational Epitope

Structural and epitope mapping studies of the MR1 antibody, which is specific for EGFRvIII, reveal that the novel glycine residue at the fusion junction of the EGFRvIII peptide does not directly contact the antibody [1]. Instead, its specificity lies in the ability of this glycine to enforce a restricted, type II' beta-hairpin turn conformation, creating a unique three-dimensional epitope not present in wild-type EGFR [1]. This conformational specificity is the structural basis for the high degree of selectivity observed for the mutant receptor, with MR1 showing high-affinity binding (Kd of 22 nM for the peptide and 11 nM for the cell surface receptor) and no detectable binding to wild-type EGFR [2].

Epitope mapping Structural biology Antibody specificity

Primary Research and Industrial Application Scenarios for the EGFRvIII Peptide


Immunological Assay Development and Validation (ELISA, ELISpot, Flow Cytometry)

The EGFRvIII peptide is an essential reagent for developing and validating assays to detect and quantify EGFRvIII-specific humoral and cellular immune responses in both preclinical models and clinical trial samples. Its well-characterized binding to specific antibodies like MR1 [1] and its ability to stimulate T cell responses [2] make it the ideal antigen for coating ELISA plates to measure anti-EGFRvIII antibody titers or for use as a stimulant in ELISpot assays to enumerate antigen-specific T cells. Its use ensures assay specificity, as responses measured against this peptide can be reliably attributed to the tumor-specific mutant and not the wild-type EGFR.

Preclinical Development and Validation of EGFRvIII-Targeted Vaccines

The EGFRvIII peptide serves as the active pharmaceutical ingredient (API) in the development of therapeutic cancer vaccines, such as rindopepimut (CDX-110). Preclinical studies have established the efficacy of peptide-KLH conjugates in murine models, demonstrating a >173% increase in median survival time in an intracerebral tumor model [3]. This peptide is indispensable for research groups and biopharmaceutical companies engaged in formulating and testing novel vaccine constructs, including those using different adjuvants (e.g., GM-CSF, flagellin B), delivery systems, or peptide modifications (e.g., multiple antigenic peptides, or MAPs) [2].

Investigational New Drug (IND)-Enabling Studies for Clinical Trials in Recurrent Glioblastoma

Based on the positive Phase II ReACT trial data showing a significant overall survival benefit (HR = 0.53; P = 0.01) in relapsed EGFRvIII-positive GBM [4], the EGFRvIII peptide vaccine rindopepimut remains a focus of clinical investigation. The peptide is therefore required for the manufacture of clinical-grade vaccine material for any new or ongoing studies exploring its use in this specific patient population. Its well-documented safety profile and immunogenicity in humans [4] are critical for supporting new IND applications and subsequent clinical trial protocols focused on combination strategies in recurrent disease.

Development of High-Specificity Research Tools and Diagnostics

The unique conformational epitope of the EGFRvIII peptide, as revealed by structural studies with the MR1 antibody [1], is the foundation for generating highly specific monoclonal antibodies and other affinity reagents. These reagents are critical research tools for immunohistochemistry (IHC) to identify EGFRvIII-positive tumors in patient biopsies, for flow cytometry to isolate and study tumor cells, and for western blotting to confirm target expression. The peptide's ability to induce a type II' beta-hairpin turn makes it an invaluable antigen for generating conformation-specific probes that do not cross-react with wild-type EGFR, ensuring accuracy in both basic research and potential diagnostic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFRvIII peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.